Methyl 4-Chloropicolinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Chloropicolinate typically involves the chlorination of 2-picolinic acid followed by esterification. The process begins with the treatment of 2-picolinic acid with thionyl chloride (SOCl2) to generate 4-chloropicolinoyl chloride. This intermediate is then esterified with methanol (MeOH) to form this compound .
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using larger quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere (e.g., argon) to prevent unwanted side reactions. The crude product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Chloropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Ester Hydrolysis: Formation of 4-chloropicolinic acid.
Oxidation and Reduction: Various oxidized or reduced pyridine derivatives.
Scientific Research Applications
Methyl 4-Chloropicolinate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of biochemical assays and as a precursor for bioactive compounds.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-Chloropicolinate depends on its specific application. In general, it acts as a reactive intermediate that can undergo various chemical transformations. Its molecular targets and pathways are determined by the nature of the reactions it participates in. For instance, in pharmaceutical synthesis, it may interact with specific enzymes or receptors to produce the desired therapeutic effect .
Comparison with Similar Compounds
Methyl 4-Bromopicolinate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-Fluoropicolinate: Contains a fluorine atom instead of chlorine.
Methyl 4-Iodopicolinate: Contains an iodine atom instead of chlorine.
Uniqueness: Methyl 4-Chloropicolinate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain synthetic pathways where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
methyl 4-chloropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTENWIPSWAMPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356253 | |
Record name | Methyl 4-Chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-93-3 | |
Record name | Methyl 4-Chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chloropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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